碘吲哚磷酸酯

描述

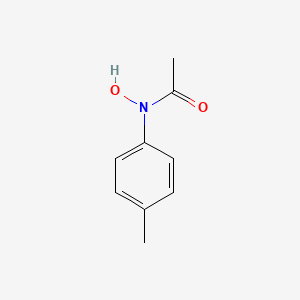

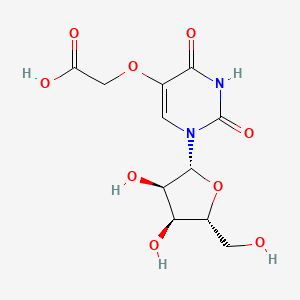

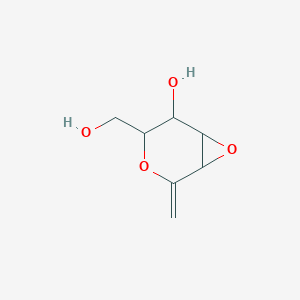

Iodoindoxyl phosphate is a useful indigogenic substrate for the histochemical demonstration of acid phosphatase activity . It is superior to other indoxyl phosphates due to its rapid oxidation of 5-iodoindoxyl to 5,5’-diiodoindigo in the acid pH range .

Synthesis Analysis

The synthesis of phosphorus-containing metabolites like Iodoindoxyl phosphate requires the development of effective new methods for practical discovery, identification, and high-information content analysis . The synthetic routes can be separated into categories such as salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .科学研究应用

酸性磷酸酶的组织化学方法:碘吲哚磷酸酯被用作酸性磷酸酶活性的组织化学演示中的吲哚基底物。在酸性pH范围内的快速氧化使其优于其他吲哚磷酸酯。该方法适用于钙福尔马林固定的组织或新鲜冷冻切片,尽管固定组织会产生更好的结果。由于其络合性质,不推荐用于富含脂质的组织 (Evans, Whinney, & Tsou, 1966)。

肿瘤DNA中的嵌入:5-碘-2'-脱氧胞苷-5'-磷酸(IdCMP)已被研究其在小鼠和仓鼠的各种肿瘤DNA中的嵌入能力。当与多阳离子结合时,它显示出增加嵌入到肿瘤DNA中而不会在正常组织DNA中产生类似增加 (Woodman, 1968)。

磷酸危机的潜在性:磷酸是DNA、RNA、ATP和其他生物活性化合物的关键组成部分,由于在肥料和其他工业应用中的广泛使用,正在迅速耗尽。需要创新的科学研究,包括使用碘吲哚磷酸酯衍生物,以解决这一迫在眉睫的危机 (Abelson, 1999)。

理解核酸:涉及碘吲哚磷酸酯的研究有助于理解核碱基、糖和磷酸在DNA中发挥的作用。这些见解对合成生物学的应用和理解遗传过程至关重要 (Benner, 2004)。

放射化学治疗应用:像6-[125I]-碘-2-甲基-1,4-萘醌双(二铵磷酸)这样的化合物已被制备为潜在的放射化学治疗药物,在肿瘤细胞中展示了摄取和细胞毒性 (Brown & Mitchell, 1979)。

脑胶质瘤大鼠中的磷酸代谢产物分析:一种新颖的衍生策略用于对脑胶质瘤大鼠的磷酸酯/酸酐代谢网络进行分析,展示了这些化合物在生物化学研究和医学治疗中的重要性 (Sheng et al., 2021)。

未来方向

Indole, a component of Iodoindoxyl phosphate, has been studied for its role in multiple health beneficial effects. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . These developments suggest potential future directions for the study and application of Iodoindoxyl phosphate.

属性

IUPAC Name |

(5-iodo-1H-indol-3-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7INO4P/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13/h1-4,10H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNKKJHDTBHFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7INO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223284 | |

| Record name | Iodoindoxyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodoindoxyl phosphate | |

CAS RN |

7300-58-5 | |

| Record name | Iodoindoxyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoindoxyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)

![(2S)-2-[[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]amino]-3-hydroxypropanoic acid](/img/structure/B1202174.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)